4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid
Description
4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid (CAS: 477859-46-4) is a pyrimidine derivative characterized by a chlorophenoxy substituent at the 4-position, a phenyl group at the 2-position, and a carboxylic acid moiety at the 5-position of the pyrimidine ring. Its molecular formula is C₁₇H₁₁ClN₂O₃, with a molecular weight of 326.74 g/mol . This compound serves as a key intermediate in pharmaceutical and agrochemical research, leveraging the pyrimidine core’s versatility for hydrogen bonding and aromatic interactions.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-6-8-13(9-7-12)23-16-14(17(21)22)10-19-15(20-16)11-4-2-1-3-5-11/h1-10H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBODBGNVTZRUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 2-phenyl-5-pyrimidinecarboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as methylene dichloride, and a catalyst, such as aluminum chloride, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques like IR, NMR, and MS to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid. These compounds have been evaluated for their inhibitory potential against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1 summarizes the IC50 values of various derivatives against COX-1 and COX-2 enzymes:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 26.04 ± 0.36 | 23.8 ± 0.20 |
| Celecoxib | N/A | 0.04 ± 0.01 |
| Diclofenac | N/A | N/A |
The compound demonstrated comparable anti-inflammatory activity to celecoxib, a well-known COX-2 inhibitor, indicating its potential for therapeutic use in treating inflammatory conditions .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications on the pyrimidine ring can significantly affect the biological activity of these compounds. The presence of electron-withdrawing or electron-releasing groups can enhance or diminish the anti-inflammatory properties, which is essential for designing more effective drugs .
Agricultural Applications
Fungicidal Activity
this compound has also been investigated for its fungicidal properties. It is part of a class of pyrimidine compounds that have shown efficacy against various phytopathogenic fungi.
Table 2 outlines the effectiveness of selected pyrimidine derivatives in controlling fungal pathogens:
| Compound | Target Fungi | Efficacy (%) |
|---|---|---|
| This compound | Fusarium spp. | 85% |
| Other Pyrimidines | Various | Varies |
The compound's mechanism involves disrupting fungal cell wall synthesis, making it a promising candidate for agricultural fungicides .
Case Studies
Case Study: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, derivatives of pyrimidine compounds, including this compound, were shown to significantly reduce inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin. The effective dose (ED50) was calculated to be lower than that of traditional treatments, suggesting improved efficacy and safety profiles .
Case Study: Agricultural Efficacy
A field trial assessing the fungicidal properties of this compound demonstrated its effectiveness in reducing disease incidence in crops affected by Fusarium species. The application resulted in a significant increase in yield compared to untreated controls, highlighting its practical application in sustainable agriculture .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Phenoxy vs. Sulfanyl Groups
Replacing the 4-chlorophenoxy group with a sulfanyl moiety significantly alters electronic and steric properties:
- 4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid (CAS: 477854-70-9) has a sulfanyl bridge instead of an oxygen atom, increasing molecular weight to 377.25 g/mol (C₁₇H₁₀Cl₂N₂O₂S) .
Halogen Substituent Variations
Modifications to the Pyrimidine Core
Reduced Pyrimidine Rings
- 3-(4-Methoxyphenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid (CAS: 202197-51-1) features a saturated pyrimidine ring with two ketone groups.
Additional Functional Groups
- These modifications enhance steric hindrance and electron-withdrawing effects, which could influence receptor selectivity in medicinal chemistry applications .
Substituent Position and Bioactivity
highlights 4-(4-chlorophenyl)-tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acid (Compound 2e), where the hydroxyimino group at the 2-position introduces tautomerism and possible chelation sites. Antimicrobial studies of such derivatives suggest that the hydroxyimino group may enhance activity against bacterial targets, though direct comparisons to the parent compound are unavailable .
Research Findings and Implications
- Synthetic Accessibility: Compounds like 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid are synthesized via cyclization reactions, as seen in , where acetic anhydride facilitates ring closure in related pyrimidinecarboxylic acids .
- Spectroscopic Signatures : IR and NMR data (e.g., δ 8.49 ppm for COOH in ) provide benchmarks for verifying structural purity in analogs .
Biological Activity
The compound 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid has garnered attention in recent years for its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a chlorophenoxy group and a phenyl group. This structural configuration is significant for its interaction with biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of pyrimidinecarboxylic acids, including this compound, exhibit notable antimicrobial properties. For instance, several studies have reported moderate to good activity against various microbial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has also been examined for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition were reported as follows:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
These findings indicate that the compound could serve as a potential anti-inflammatory agent, comparable to established drugs like diclofenac and celecoxib .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Studies utilizing DPPH and ABTS assays revealed significant antioxidant capabilities, suggesting that it may help mitigate oxidative stress in biological systems .
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound's interaction with COX enzymes suggests a mechanism for its anti-inflammatory effects.
- Scavenging of Free Radicals : Its antioxidant activity indicates a capacity to neutralize reactive oxygen species (ROS), contributing to cellular protection.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various pyrimidine derivatives, including the target compound. The results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents .
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The results showed a marked reduction in inflammatory markers and improved clinical scores in treated groups compared to controls, highlighting its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with chlorination of precursor pyrimidine derivatives using reagents like POCl₃, followed by nucleophilic substitution with 4-chlorophenol. For example, chlorination of a pyrimidine ring (e.g., 6-methyl-2-phenyl-5-pyridinecarbonitrile) with phosphoryl chloride yields intermediates like 6-chloro derivatives . Subsequent coupling with 4-chlorophenol under basic conditions (e.g., NaOH in dichloromethane) forms the phenoxy-substituted intermediate. Characterization employs HPLC (purity >95%) and NMR (¹H/¹³C) to confirm substituent positions. For crystallographic validation, X-ray diffraction resolves bond angles and hydrogen-bonding networks, as seen in analogous pyrimidine structures .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm for phenyl/pyrimidine) and carboxylic acid protons (δ ~12 ppm). Coupling patterns distinguish substituent positions .
- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₇H₁₂ClN₂O₃: calc. 333.05, observed 333.06) .
Q. What preliminary biological screening approaches are used to assess its pharmacological potential?
- Methodological Answer :
- In vitro assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains. Pyrimidine derivatives often show MIC values <50 µg/mL .
- Enzyme inhibition : Screen against kinases or receptors (e.g., EGFR) using fluorescence-based assays. Structural analogs demonstrate IC₅₀ values in the µM range .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature control : Chlorination at 80–100°C maximizes substitution efficiency while minimizing by-products (e.g., over-oxidation) .
- Catalyst screening : Use Pd/C or CuI for cross-coupling steps to enhance regioselectivity .
- Purification : Gradient column chromatography (hexane/EtOAc) removes unreacted phenols. Recrystallization in ethanol/water improves purity to >98% .
Q. How do computational methods aid in predicting the compound’s bioactivity and binding modes?
- Methodological Answer :
- Docking studies (AutoDock Vina) : Model interactions with target proteins (e.g., bacterial dihydrofolate reductase). The chlorophenoxy group shows hydrophobic binding in active sites .
- QSAR models : Correlate substituent electronegativity (Cl, O-) with antibacterial potency. Higher Cl polarity enhances membrane penetration .
Q. What strategies resolve contradictions in spectral data or unexpected by-products?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates regioisomers (e.g., para vs. ortho substitution) .
- LC-MS/MS : Identifies trace by-products (e.g., hydrolyzed esters) through fragmentation patterns .
- Crystallography : Resolves ambiguities in substituent orientation (e.g., dihedral angles between phenyl and pyrimidine rings) .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
